molecular formula C19H19NO4 B5707461 3-nitrophenyl 3-(4-tert-butylphenyl)acrylate

3-nitrophenyl 3-(4-tert-butylphenyl)acrylate

Cat. No. B5707461
M. Wt: 325.4 g/mol
InChI Key: GDFUBFRSXBZRPI-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-nitrophenyl 3-(4-tert-butylphenyl)acrylate is a chemical compound that belongs to the class of acrylates. It is a yellow crystalline powder that is commonly used in scientific research for its unique properties. This compound is synthesized through a specific method and has various applications in the field of biochemistry and physiology.

Mechanism of Action

The mechanism of action of 3-nitrophenyl 3-(4-tert-butylphenyl)acrylate involves the hydrolysis of the ester bond by enzymes such as lipases and esterases. The resulting product is 3-nitrophenol and 4-tert-butylcinnamic acid. This reaction can be monitored through various methods such as UV-Vis spectroscopy and HPLC.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-nitrophenyl 3-(4-tert-butylphenyl)acrylate are dependent on the specific enzyme that is being studied. For example, lipases are involved in the breakdown of lipids in the body and are commonly studied using this compound. Additionally, esterases are involved in the metabolism of various compounds in the body and are also studied using this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-nitrophenyl 3-(4-tert-butylphenyl)acrylate in lab experiments is its specificity for certain enzymes. This compound is also relatively easy to synthesize and purify. However, one limitation is that the hydrolysis reaction can be slow and may require longer reaction times.

Future Directions

There are numerous future directions for the use of 3-nitrophenyl 3-(4-tert-butylphenyl)acrylate in scientific research. One potential area of study is the development of biosensors for the detection of lipases and esterases in various biological samples. Additionally, this compound could be used in the development of new inhibitors for these enzymes. Further research could also be conducted to better understand the mechanism of action of this compound and its potential applications in other areas of biochemistry and physiology.

Synthesis Methods

The synthesis of 3-nitrophenyl 3-(4-tert-butylphenyl)acrylate involves the reaction between 3-nitrophenol and 4-tert-butylcinnamic acid. The reaction is catalyzed by a base such as potassium carbonate and is carried out in a solvent such as dimethylformamide. The resulting product is a yellow crystalline powder that is purified through recrystallization.

Scientific Research Applications

3-nitrophenyl 3-(4-tert-butylphenyl)acrylate is commonly used in scientific research for its unique properties. It is used as a substrate for various enzymes such as lipases and esterases. This compound is also used in the development of biosensors for the detection of these enzymes. Additionally, it is used in the synthesis of other compounds such as fluorescent probes and inhibitors.

properties

IUPAC Name

(3-nitrophenyl) (E)-3-(4-tert-butylphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-19(2,3)15-10-7-14(8-11-15)9-12-18(21)24-17-6-4-5-16(13-17)20(22)23/h4-13H,1-3H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFUBFRSXBZRPI-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-nitrophenyl (2E)-3-(4-tert-butylphenyl)prop-2-enoate

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